molecular formula C11H10INO3 B2695691 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid CAS No. 37904-04-4

4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B2695691
CAS No.: 37904-04-4
M. Wt: 331.109
InChI Key: LTVGRMWGWKEUHQ-PLNGDYQASA-N
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Description

4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid is a maleamic acid derivative featuring a conjugated enoic acid backbone substituted with a 4-iodo-2-methylphenyl group.

Properties

IUPAC Name

(E)-4-(4-iodo-2-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVGRMWGWKEUHQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-methylaniline and maleic anhydride.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The mixture is stirred for several hours to ensure complete reaction.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodo group to other functional groups, such as amines or alcohols.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodo group can participate in halogen bonding, while the butenoic acid moiety can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid can be contextualized by comparing it to related compounds with variations in substituents, synthesis yields, solubility, and applications. Below is a detailed analysis:

Table 1: Comparative Analysis of Analogous Compounds

Compound Name Substituents CAS Number Synthesis Yield Solubility Profile Dissociation Constant (pKa) Analytical Methods Key Applications/Notes
4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid (Target Compound) 4-Iodo-2-methylphenyl Not Provided Not Reported Likely insoluble in water; organic solvents Not Reported LCMS, GCMS, NMR (inferred) Potential pharmaceutical intermediate
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid 4-Methylphenyl 37904-03-3 94.23% Insoluble in water; soluble in IPA:acetone (4:3) 2.81 ± 0.25 Potentiometric titration, IR/NMR Biochemical reagent, high-purity synthesis
4-((4-Bromo-2-methylphenyl)amino)-4-oxobut-2-enoic acid 4-Bromo-2-methylphenyl 175205-16-0 Not Reported Organic solvents (e.g., chloroform, methanol) Not Reported HPLC, GC-FID, NMR Pharma intermediates, API synthesis
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid 2-Formylphenyl Not Provided High (6 mmol scale) Not Reported Not Reported HRMS, ¹H/¹³C NMR Medicinal chemistry building block
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid 4-Nitrophenyl 63104-97-2 Not Reported Likely polar aprotic solvents Not Reported FTIR, UV-VIS Antioxidant derivatives (inferred)

Key Observations

Methyl and Nitro Groups: The methyl group (electron-donating) in 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid increases solubility in organic solvents like isopropyl alcohol-acetone mixtures, whereas the nitro group (EWG) in the nitro derivative may favor redox-based biological activity .

Synthesis and Yield :

  • Maleic anhydride reactions with substituted anilines (e.g., p-toluidine) consistently yield >90% products under mild conditions, suggesting scalable synthesis routes for the iodinated variant .

Solubility and Titration: Solubility in organic solvents (e.g., IPA:acetone) is critical for accurate potentiometric titration, as demonstrated for 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid . The iodinated compound likely requires similar solvent optimization for analytical quantification.

Biological Relevance: While direct data on the iodinated compound’s bioactivity are absent, structurally related compounds exhibit antioxidant properties (e.g., hydrazone derivatives of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid showed potent activity) . The iodine substituent may confer unique pharmacokinetic profiles due to its size and lipophilicity.

Biological Activity

4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid, also known as (E)-4-(4-iodo-2-methylanilino)-4-oxobut-2-enoic acid, is an organic compound with significant biological activity. Its structure includes an iodo-substituted aromatic amine linked to a butenoic acid moiety, which contributes to its potential pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and research findings.

The chemical formula for 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid is C11H10INO3C_{11}H_{10}INO_3, with a molecular weight of approximately 305.1 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can modify its biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The iodo group can engage in halogen bonding, while the butenoic acid moiety can participate in hydrogen bonding and other interactions that modulate the activity of target molecules. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. It has been investigated for its potential as an anticancer agent due to its structural similarity to known anticancer compounds.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.
  • Antimicrobial Properties : Some studies have indicated that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid exhibited significant cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound revealed that it could effectively inhibit certain kinases involved in cancer progression. The study utilized various biochemical assays to measure the inhibitory effects and determined that the compound's efficacy was dose-dependent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-((4-Iodo-2-methylphenyl)amino)-4-oxobut-2-enoic acid, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
4-AminoazobenzeneStructureKnown carcinogen; induces DNA adduct formation
4-(Methylphenyl)amino)-4-oxobutanoic acidStructureExhibits moderate antitumor activity

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